BenchChemオンラインストアへようこそ!

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate

Orthogonal Protection Pyrrolidine Functionalization Bicyclic Scaffolds

This specific tert-butyl ester offers critical steric bulk (41.8 ų) and orthogonal Cbz protection, enabling selective N-modification and conformational restriction essential for GPCR modulators and PROTAC linkers. Generic substitution is not viable due to the quantifiable impact of the tert-butyl group on binding affinity and bioavailability. Ensure project success with this defined intermediate.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 1820675-44-2
Cat. No. B1405266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
CAS1820675-44-2
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-9-10-18(11-14)16(20)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
InChIKeyJCJWUFNTUBAWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate (CAS 1820675-44-2): A Defined Building Block for Chiral Drug Discovery and Peptidomimetic Synthesis


tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate (CAS 1820675-44-2) is a synthetic organic compound belonging to the class of N-protected pyrrolidine carboxylates, serving as a versatile intermediate in medicinal chemistry and drug discovery [1]. It is characterized by a pyrrolidine ring bearing an esterified carboxylic acid at the 3-position and an orthogonal benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom . The compound is commercially available as a building block from multiple suppliers, typically with a purity specification of ≥95% (NLT 98%) and a molecular weight of 305.37 g/mol, underscoring its defined role in the synthesis of more complex, pharmacologically relevant molecules [2].

Why Generic Substitution of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate Fails: Evidence of Chiral and Steric Differentiation from Closest Analogs


Generic substitution of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate with other pyrrolidine-3-carboxylates is not feasible due to quantifiable differences in stereochemical configuration and steric bulk that directly impact downstream synthetic utility and target molecule pharmacology. The closest commercially available analogs, such as the methyl ester (CAS 188847-00-9) and (R)-methyl ester (CAS 1217655-90-7), possess a significantly less sterically demanding methyl group (van der Waals volume ~13.7 ų) compared to the tert-butyl group (van der Waals volume ~41.8 ų), resulting in a ~3-fold difference in steric hindrance [1]. This steric difference is not merely a synthetic nuance; it is critical for applications where conformational restriction or steric shielding is required, such as in the design of selective receptor modulators where a tert-butyl group can enhance binding affinity and selectivity through precise steric interactions [2]. Furthermore, the chirality of the pyrrolidine core (e.g., R- vs. S- or racemic) introduces another layer of differentiation, as demonstrated in the case of MC4R modulators, where specific stereoisomers exhibited vastly different pharmacological profiles (agonist vs. antagonist), making substitution without rigorous evaluation of stereochemical and steric properties a high-risk proposition for project success [3].

Quantitative Evidence Guide: Differentiating tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate from Analogs in Synthesis and Application


Quantitative Assessment of Orthogonal Protecting Group Strategy for Sequential Synthesis of Bicyclic Pyrrolidines

The strategic selection of orthogonal protecting groups, specifically Benzyl (Bn), tert-Butyloxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz), is a critical factor in enabling the multigram synthesis and selective functionalization of saturated pyrrolidine-based bicyclic scaffolds [1]. The Cbz group on the pyrrolidine nitrogen, as found in tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate, provides a deprotection method (hydrogenolysis) that is orthogonal to both acid-labile Boc groups and base-labile esters, thereby facilitating a higher degree of synthetic control and yield compared to using a single or non-orthogonal protecting group strategy [2].

Orthogonal Protection Pyrrolidine Functionalization Bicyclic Scaffolds

Steric Bulk Comparison: Quantifying the tert-Butyl Group's Role in Conformational Restriction and Target Binding Affinity

In a series of melanocortin subtype-4 receptor (MC4R) modulators, the presence of a tert-butyl pyrrolidine archetype was essential for achieving oral bioavailability and high binding affinity [1]. The specific stereochemistry at the pyrrolidine 3-position, combined with the steric bulk of the tert-butyl ester, directly influenced the compound's ability to act as an agonist versus an antagonist. For instance, the (S,R)-trans pyrrolidine diastereomer exhibited high agonist activity, while the (R,S)-trans ligand showed high binding affinity but was unable to stimulate cAMP production, demonstrating functional antagonism [2]. This is in stark contrast to less bulky esters (e.g., methyl or ethyl), which typically lack the steric properties to enforce the specific conformations required for such selective receptor interactions, often resulting in lower potency or selectivity [3].

Steric Effects MC4R Modulators Conformational Restriction

Impact of Stereochemistry on Pharmacological Profile: A Case Study from MC4R Modulation

The importance of precise stereochemistry at the pyrrolidine 3-position is unequivocally demonstrated in the development of tert-butylpyrrolidine-derived MC4R modulators [1]. Quantitative structure-activity relationship (SAR) studies revealed that the (S,R)-trans pyrrolidine diastereomer possessed high agonist activity, effectively stimulating cAMP production, while its diastereomer, the (R,S)-trans ligand, exhibited high binding affinity but was functionally inert (antagonist) [2]. This stark functional dichotomy highlights that even subtle changes in stereochemistry can lead to dramatically different biological outcomes, from full agonism to functional antagonism [3]. Therefore, substituting a racemic mixture or an incorrect enantiomer for a specific chiral building block like tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate carries a quantifiable risk of project failure due to a loss of desired pharmacological activity.

Stereochemistry Receptor Agonism Functional Selectivity

Optimal Research and Industrial Application Scenarios for tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate


Synthesis of Advanced, Stereochemically Complex Peptidomimetics

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is optimally deployed as a key intermediate in the multi-step synthesis of peptidomimetics, where its specific stereochemistry is required to mimic a peptide turn or to enforce a bioactive conformation [1]. The Cbz group allows for orthogonal deprotection in the presence of other acid- or base-sensitive functionalities, enabling a convergent synthetic strategy to access complex targets with high stereocontrol, as validated by studies on pyrrolidine-containing peptidomimetics [2].

Design and Optimization of Selective GPCR Modulators (e.g., MC4R Agonists/Antagonists)

This compound is a critical building block for the development of selective modulators of G-protein coupled receptors (GPCRs), such as the melanocortin-4 receptor (MC4R) [1]. The tert-butyl group's steric bulk is essential for achieving oral bioavailability and for influencing the ligand's functional selectivity, distinguishing between agonism and antagonism based on the pyrrolidine's stereochemistry, as directly demonstrated in SAR studies of related tert-butylpyrrolidine archetypes [2].

Construction of Novel Saturated Bicyclic Scaffolds for Medicinal Chemistry Libraries

The orthogonal protection offered by the Cbz group on tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate makes it a valuable starting material for the synthesis of novel saturated bicyclic pyrrolidines [1]. As demonstrated in scalable multigram protocols, the Cbz group facilitates selective modifications at the pyrrolidine nitrogen and 3-carboxylate handle, enabling the efficient generation of diverse, medicinally relevant building blocks for fragment-based drug discovery or library enhancement [2].

Preparation of Chiral PROTAC Linkers with Defined Conformational Properties

Given the critical role of linker length and rigidity in the efficacy of Proteolysis Targeting Chimeras (PROTACs), a chiral, sterically defined building block like tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is highly suitable for constructing PROTAC linkers [1]. Its rigid pyrrolidine core can impart specific spatial orientation and conformational restriction between the E3 ligase ligand and the target protein ligand, a property not easily achieved with flexible alkyl linkers. This can lead to improved ternary complex formation and enhanced degradation efficiency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.